molecular formula C18H17N3O4 B7713863 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7713863
M. Wt: 339.3 g/mol
InChI Key: YWHNBMXYGLOAEU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as DMOX, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMOX has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is believed to act as a sigma-1 receptor agonist, meaning that it binds to and activates this receptor. This leads to a variety of downstream effects, including the modulation of ion channels and the release of neurotransmitters. These effects are thought to be responsible for the observed biochemical and physiological effects of 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has a variety of biochemical and physiological effects, including the modulation of pain perception, the reduction of anxiety-like behavior, and the promotion of neuroprotection. These effects are thought to be mediated through the activation of the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various physiological processes. However, one limitation of using 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is its potential for the treatment of pain, anxiety, and other neurological disorders. Another area of interest is its potential for use in drug discovery, particularly in the development of new sigma-1 receptor agonists. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, as well as its potential limitations and drawbacks.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials include 3,4-dimethoxybenzaldehyde, 4-amino-3-methyl-1,2,4-oxadiazole, and 4-bromoaniline. These are reacted under appropriate conditions to yield the final product, 3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, anxiety, and neuroprotection.

properties

IUPAC Name

3,4-dimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-19-18(25-21-11)12-4-7-14(8-5-12)20-17(22)13-6-9-15(23-2)16(10-13)24-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHNBMXYGLOAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

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